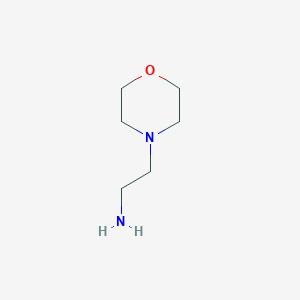

4-(2-Aminoethyl)morpholine

概要

説明

N-アミノエチルモルホリン: は、化学式C6H14N2O の有機化合物です。窒素原子と酸素原子の両方を含む六員環を特徴とするモルホリン類に属しています。

製造方法

合成ルートと反応条件:

エタノールアミンルート:

工業生産方法:

作用機序

N-アミノエチルモルホリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。例えば、特定の金属イオンに対する配位子として作用し、さまざまな生化学的プロセスを促進できます。 この化合物は、金属と安定な錯体を形成する能力により、触媒やその他の産業用途で役立ちます .

類似化合物の比較

類似化合物:

- N-メチルモルホリン

- 4-(2-アミノエチル)モルホリン

- 2-モルホリノエタンアミン

比較:

- N-メチルモルホリン は構造が似ていますが、アミノエチル基の代わりにメチル基を持っています。主に溶媒や触媒として使用されます。

- 4-(2-アミノエチル)モルホリン はN-アミノエチルモルホリンとほぼ同一ですが、反応性や用途がわずかに異なる場合があります。

- 2-モルホリノエタンアミン は別の近縁体であり、多くの場合、類似の用途で使用されますが、物理的特性が異なる場合があります .

N-アミノエチルモルホリンは、リソソーム標的化における特定の用途と、産業および研究目的のさまざまな誘導体を形成する汎用性により際立っています。

生化学分析

Biochemical Properties

4-(2-Aminoethyl)morpholine plays a significant role in biochemical reactions. It is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4- (2-aminoethyl)morpholine]dinitronickel (II)

Cellular Effects

It is known to be used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions:

Ethanolamine Route:

Industrial Production Methods:

化学反応の分析

反応の種類:

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: 塩化チオニル、塩化トシル。

主な生成物:

- これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりN-オキシド誘導体が生成される可能性があり、一方、置換反応によりさまざまな置換モルホリン化合物が生成される可能性があります .

科学研究の応用

化学:

生物学:

医学:

工業:

科学的研究の応用

Synthesis and Structural Characteristics

4-(2-Aminoethyl)morpholine is synthesized through the reaction of morpholine with 2-bromoethylamine or similar reagents. Its structure features a morpholine ring substituted with an aminoethyl group, which imparts unique reactivity and coordination properties.

Table 1: Synthesis Pathways of this compound

| Synthesis Method | Reagents | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Morpholine + 2-bromoethylamine | Moderate | Yıldız-Gül et al. |

| Direct amination | Morpholine + Ethylene diamine | High | ResearchGate |

Medicinal Applications

4-AEM has garnered attention for its potential as an antimicrobial and anticancer agent. Studies indicate that derivatives of 4-AEM exhibit significant antibacterial activity against various pathogens. The compound's ability to induce apoptosis in cancer cells has also been documented, highlighting its potential in cancer therapeutics.

Case Study: Antibacterial Activity

A study synthesized several 4-(2-arylsulfamoyl)ethyl morpholine derivatives and evaluated their antibacterial efficacy against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Coordination Chemistry

4-AEM serves as a bidentate ligand in coordination complexes with various metals, enhancing the stability and reactivity of these complexes. For example, it forms stable complexes with nickel(II), cadmium(II), and other transition metals, which have applications in catalysis and materials science.

Table 2: Metal Complexes Formed with this compound

Material Science Applications

In material science, 4-AEM is utilized as a component in protective coatings and emulsifiers for pharmaceuticals and cosmetics. Its hydrophilic nature enhances the stability of emulsions, making it valuable in formulating creams and lotions.

Toxicological Profile

While 4-AEM shows promise in various applications, its safety profile must be considered. Toxicological studies indicate that it can cause respiratory issues upon exposure; however, no evidence of carcinogenicity or endocrine disruption has been found .

類似化合物との比較

- N-Methylmorpholine

- 4-(2-Aminoethyl)morpholine

- 2-Morpholinoethanamine

Comparison:

- N-Methylmorpholine is similar in structure but has a methyl group instead of an aminoethyl group. It is primarily used as a solvent and catalyst.

- This compound is almost identical to N-Aminoethylmorpholine but may differ slightly in its reactivity and applications.

- 2-Morpholinoethanamine is another close analog, often used in similar applications but may have different physical properties .

N-Aminoethylmorpholine stands out due to its specific applications in lysosome-targeting and its versatility in forming various derivatives for industrial and research purposes.

生物活性

4-(2-Aminoethyl)morpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an aminoethyl group, which contributes to its reactivity and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a morpholine ring with an aminoethyl substituent, which plays a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study involving the synthesis of this compound substituted cyclotriphosphazene demonstrated potential antimicrobial activity. The synthesized compounds were evaluated against various microbial strains, showing promising results, particularly in inhibiting bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. A specific derivative demonstrated substantial activity against imatinib-resistant myeloid cell lines, indicating its potential as a therapeutic agent in resistant cancer types .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. In particular, studies have shown that this compound can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. The inhibition constants (Ki) for different CA classes were reported, showing that this compound has a notable inhibitory effect on these enzymes .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound | Ki (µM) |

|---|---|

| This compound | 0.14 |

| Acetazolamide | 0.01 |

| Ethoxzolamide | 0.02 |

This table summarizes the inhibitory activity of this compound against various carbonic anhydrases compared to standard inhibitors like acetazolamide.

Table 2: Antimicrobial Activity

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Control (untreated) | 0 |

| Standard antibiotic (e.g., penicillin) | 20 |

In this table, the antimicrobial efficacy of this compound is compared with standard antibiotics, showcasing its potential effectiveness.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various morpholine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Another research effort focused on the anticancer properties of a series of morpholine derivatives derived from this compound. These derivatives were tested on leukemia cell lines and showed enhanced cytotoxic effects compared to traditional chemotherapeutics, highlighting their potential for further development in cancer therapy .

特性

IUPAC Name |

2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIVICVCHVMHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044408 | |

| Record name | 2-Morpholinoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-03-1 | |

| Record name | 4-Morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Morpholinoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MORPHOLINOETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92F2H779P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-(2-Aminoethyl)morpholine?

A1: The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ several spectroscopic techniques to characterize this compound and its derivatives:

- FTIR (Fourier-transform infrared spectroscopy): FTIR helps identify functional groups and analyze bond vibrations within the molecule. []

- NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, and ³¹P NMR spectroscopy provide detailed information about the structure, connectivity, and environment of atoms within the molecule. [, , ]

- Mass spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation. [, ]

Q3: How does this compound act as a ligand in metal complexes?

A3: this compound functions as a N,N'-bidentate ligand, meaning it can bind to a metal ion through its two nitrogen atoms (one in the morpholine ring and the other in the aminoethyl group). [, , , ] This often results in the formation of stable chelate rings.

Q4: What types of metal complexes have been synthesized with this compound, and what are their potential applications?

A4: A diverse range of metal complexes incorporating this compound have been synthesized, including those with cadmium, [, ] iron, [] nickel, [] and copper. [, , ] These complexes exhibit various structural motifs, such as dimers, chains, and trinuclear cores, and have been investigated for potential applications in areas like:

- Antibacterial agents: Some cadmium and copper complexes show promising antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]

- Anticancer agents: Certain cyclotriphosphazene derivatives containing this compound demonstrate anticancer activity against specific cancer cell lines. []

- Dye-sensitized solar cells (DSSCs): Ferrocenyl-containing cyclotriphosphazenes incorporating this compound have been explored as potential redox mediators in DSSCs. []

Q5: How does this compound contribute to the properties of these metal complexes?

A5: The incorporation of this compound as a ligand influences the complexes' properties in several ways:

- Structure: It dictates the coordination geometry around the metal ion, affecting the overall shape and nuclearity of the complex. [, , ]

- Biological activity: The nature of the metal ion and the overall structure of the complex, influenced by the ligand, contribute to its specific biological activity, such as antibacterial or anticancer properties. [, , ]

Q6: What is the significance of studying the Hirshfeld surface analysis of this compound complexes?

A6: Hirshfeld surface analysis helps visualize and quantify intermolecular interactions within the crystal structure of these complexes. [, , ] This provides valuable insights into the packing arrangements, stability, and potentially the solid-state properties of the materials.

Q7: How does this compound function in the synthesis of moclobemide?

A7: this compound acts as the amine nucleophile in the enzymatic synthesis of moclobemide, a monoamine oxidase A inhibitor. It reacts with 4-chlorobenzoic acid in the presence of the amide bond synthetase McbA and an ATP recycling system. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A8: Yes, SAR studies have been conducted, particularly focusing on cyclotriphosphazene derivatives containing this compound. [, ] These studies aim to understand the influence of different substituents on the phosphazene ring on biological activities, such as antimicrobial, anticancer, and DNA-binding properties. For instance, research suggests that the nature of the heterocyclic substituent on the phosphorus atoms significantly affects the DNA cleavage activity. []

Q9: How is computational chemistry employed in the study of this compound and its derivatives?

A9: Computational methods, such as density functional theory (DFT), play a crucial role in understanding the properties and behavior of this compound-containing molecules. These methods help in:

- Geometry optimization: Predicting the most stable three-dimensional structure of the molecule. []

- Electronic structure analysis: Determining the energy levels of molecular orbitals (HOMO, LUMO), which can provide insights into reactivity and spectroscopic properties. [, ]

- Predicting magnetic properties: DFT calculations can estimate exchange coupling constants (J values) in metal complexes, helping to understand their magnetic behavior. []

- Molecular docking: Simulating the interaction of molecules with biological targets like DNA or proteins, providing information on potential binding modes and affinities. []

Q10: Are there any QSAR models available for this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not extensively discussed in the provided research, QSAR studies are often conducted during SAR investigations. These models correlate molecular descriptors (calculated properties) with biological activities, allowing for the prediction of activity for new, untested compounds.

Q11: What biological activities have been reported for this compound-containing compounds?

A11: A range of biological activities have been reported, including:

- Antibacterial activity: Primarily exhibited by metal complexes containing this compound, particularly against gram-positive bacteria and some multidrug-resistant strains. [, , ]

- Antifungal activity: Some cyclotriphosphazene derivatives demonstrate antifungal activity against specific fungal strains. []

- Anticancer activity: Certain cyclotriphosphazene derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. [, ]

- DNA binding and cleavage: Some derivatives can interact with DNA, potentially interfering with DNA replication and transcription processes. [, ]

- Carbonic anhydrase activation: this compound and its derivatives can activate specific carbonic anhydrase enzymes, which are involved in various physiological processes, including pH regulation and ion transport. [, ]

Q12: How does this compound contribute to the lysosome-targeting ability of some probes?

A12: The this compound moiety serves as a lysosome-targetable group in fluorescent probes. [, , ] While the exact mechanism is not fully elucidated in the provided research, it's likely related to the protonation of the morpholine and amine groups in the acidic lysosomal environment, leading to probe accumulation within lysosomes.

Q13: What are the potential applications of lysosome-targeting this compound probes?

A13: Lysosome-targeting probes incorporating this compound hold potential for:

- Lysosomal pH sensing: Monitoring pH changes within lysosomes, which are crucial for various cellular processes and can be altered in disease states. [, , ]

- Hydrogen sulfide detection: Detecting H2S levels specifically within lysosomes, shedding light on its role in lysosomal function and cellular signaling. []

- Subcellular imaging: Visualizing lysosomes within living cells to study their morphology, dynamics, and involvement in cellular events. []

Q14: Has the environmental impact of this compound been investigated?

A14: While the provided research primarily focuses on the synthesis, characterization, and biological applications of this compound and its derivatives, further studies are needed to assess its environmental impact comprehensively. This would involve investigating its ecotoxicological effects, biodegradability, and potential for accumulation in the environment.

Q15: Are there alternative compounds or strategies being explored that offer similar properties or applications?

A15: Research is continuously exploring alternative compounds and strategies with improved efficacy, safety, and sustainability. For instance, in the context of carbonic anhydrase activation, various other amino acids and amines are being investigated for their potential as activators. [, ] Similarly, new drug delivery systems and targeting ligands are being developed to enhance the specificity and efficacy of therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。